molecular formula C19H17Cl2NO B14590146 1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one CAS No. 61304-75-4

1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one

Cat. No.: B14590146
CAS No.: 61304-75-4
M. Wt: 346.2 g/mol
InChI Key: SYMSVTGCJNNNPB-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a quinoline core substituted with dichlorophenyl and trimethyl groups. It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzyl chloride with 4,6,7-trimethylquinoline under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Known for its inhibitory effects on glycogen synthase kinase-3 (GSK-3).

    Propiconazole: A triazole fungicide with a similar dichlorophenyl group, used in agriculture.

Uniqueness

1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one is unique due to its specific quinoline core structure and the presence of trimethyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

61304-75-4

Molecular Formula

C19H17Cl2NO

Molecular Weight

346.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2-one

InChI

InChI=1S/C19H17Cl2NO/c1-11-6-15-13(3)8-19(23)22(18(15)7-12(11)2)10-14-4-5-16(20)17(21)9-14/h4-9H,10H2,1-3H3

InChI Key

SYMSVTGCJNNNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C=C2C)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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